molecular formula C15H16N2O4 B2760765 N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide CAS No. 1396791-27-7

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide

Cat. No.: B2760765
CAS No.: 1396791-27-7
M. Wt: 288.303
InChI Key: XBLCQTBRDMNEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide is a synthetic compound belonging to the class of oxalamide derivatives, which are characterized by a central N,N'-oxalyl bis-amide backbone . This specific molecule is structurally defined by two key substituents: an R1 group consisting of a 2-(furan-2-yl)-2-hydroxypropyl chain, which incorporates a heterocyclic furan ring and a hydroxyl functional group, and an R2 group featuring a phenyl (aromatic) ring . The presence of both the furan and phenyl rings, along with the polar hydroxy group, influences the compound's overall properties and potential for molecular interactions. Oxalamide-based compounds are of significant interest in several scientific research fields. In medicinal chemistry , they are frequently investigated as potential modulators of biological targets, such as enzymes and receptors . Furthermore, structural analogs featuring similar oxalamide cores and furan heterocycles have been researched for their interactions with various biological pathways, suggesting this compound could serve as a valuable pharmacological probe . Its well-defined structure also makes it a suitable building block in organic synthesis and methodology development for constructing more complex molecules . ATTENTION: This product is intended for research purposes only and is labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, and it is strictly not for human or veterinary use .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-15(20,12-8-5-9-21-12)10-16-13(18)14(19)17-11-6-3-2-4-7-11/h2-9,20H,10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLCQTBRDMNEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide typically involves the reaction of furan-2-carbaldehyde with a suitable amine to form an intermediate, which is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogens or nitrating agents in the presence of catalysts like iron(III) chloride.

Major Products

The major products formed from these reactions include various substituted furans, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide with structurally or functionally related compounds, focusing on antifungal and anticancer activities, cytotoxicity, and structural modifications. Key findings are summarized in Table 1.

Table 1: Comparison of this compound with Structural Analogs

Compound Name/Structure Antifungal Activity (MIC, µg/mL) Anticancer Activity (IC50, µg/mL) Cytotoxicity (IC50, µg/mL) Key Features
This compound (Target Compound) Not Reported Not Reported Not Reported Oxalamide linker; furan-2-yl and phenyl groups; hydroxypropyl chain.
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole 250 (vs. Candida utilis) >500 (NIH/3T3) Thiazole-hydrazone-furan hybrid; nitro and chloro substituents.
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole 125 (MCF-7) >500 (NIH/3T3) Chlorophenyl substitution enhances anticancer specificity.
5-Fluorouracil (5-FU) short-peptide prodrugs Varied (e.g., 10–100 µg/mL) High toxicity Antimetabolite mechanism; modified with amino acids for targeted delivery.

Structural and Functional Insights

Furan-Containing Derivatives :

  • The thiazolyl hydrazone-furan derivatives from share the furan ring with the target compound. These analogs exhibit moderate antifungal activity (MIC = 250 µg/mL) against Candida utilis but are significantly less potent than fluconazole (MIC = 2 µg/mL). The nitro and chloro substituents on the phenyl ring enhance antifungal activity by improving membrane penetration .
  • In contrast, the target compound lacks these electron-withdrawing groups but incorporates a hydroxypropyl chain, which may increase solubility and reduce cytotoxicity.

Oxalamide vs. Hydrazone Linkers: The oxalamide group in the target compound replaces the hydrazone linker in thiazolyl analogs. Hydrazones are known for metal-chelating properties, which may contribute to their antifungal and anticancer activities.

Anticancer Activity: The thiazolyl hydrazone analog with a chlorophenyl group (IC50 = 125 µg/mL against MCF-7) demonstrates that halogenated aromatic rings improve anticancer potency. The target compound’s phenyl group lacks halogenation, which may reduce efficacy but could lower toxicity . 5-FU prodrugs () show stronger activity (IC50 = 10–100 µg/mL) due to their antimetabolite mechanism but suffer from high systemic toxicity. The target compound’s oxalamide-furan structure may offer a novel mechanism with improved safety .

Cytotoxicity Profile

  • Thiazolyl hydrazones exhibit low cytotoxicity (IC50 > 500 µg/mL) on NIH/3T3 cells, attributed to their selective uptake in cancer cells. The hydroxypropyl group in the target compound may further mitigate off-target effects by enhancing hydrophilicity .
  • 5-FU derivatives, while potent, show narrow therapeutic windows due to non-selective action. The target compound’s structural features position it as a candidate for targeted therapy with reduced side effects .

Q & A

Basic: What are the recommended synthetic routes for N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide, and what key intermediates are involved?

Answer:
The synthesis typically involves a multi-step approach:

Intermediate Preparation : Synthesize the furan-containing hydroxypropyl amine (e.g., via reductive amination of furan-2-carbaldehyde with nitropropane) and the phenyl oxalamide precursor (e.g., reacting oxalyl chloride with aniline derivatives).

Coupling Reaction : Use carbodiimide-based reagents (e.g., DCC or EDC) with activating agents like HOBt to couple the intermediates under inert atmospheres (N₂ or Ar) at 0–25°C.

Purification : Employ column chromatography or recrystallization to isolate the product.
Critical Factors : Optimize reaction time (12–24 hrs) and solvent polarity (e.g., DCM or THF) to minimize side reactions like oxalamide hydrolysis .

Basic: Which spectroscopic techniques are essential for characterizing the purity and structure of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., furan proton signals at δ 6.2–7.4 ppm) and hydroxypropyl stereochemistry.
  • IR Spectroscopy : Detects oxalamide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 343.13 for C₁₆H₁₈N₂O₄).
  • HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Basic: What are the primary solubility and stability considerations for handling this compound in experimental settings?

Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Pre-solubilize in DMSO for biological assays (<0.1% final concentration to avoid cytotoxicity).
  • Stability :
    • pH Sensitivity : Degrades under strong acidic/basic conditions (pH <3 or >10). Use neutral buffers (PBS, pH 7.4) for in vitro studies.
    • Temperature : Store at –20°C in anhydrous conditions; avoid repeated freeze-thaw cycles.
    • Light Sensitivity : Protect from UV light due to furan’s photolability .

Advanced: How can researchers design experiments to elucidate the compound's mechanism of action in modulating biological targets?

Answer:

  • Target Identification :
    • SPR/BLI : Screen against kinase or GPCR libraries to identify binding partners.
    • Thermal Shift Assays : Detect protein stabilization upon ligand binding.
  • Functional Assays :
    • Enzyme Inhibition : Measure IC₅₀ for COX-2 or LOX enzymes (anti-inflammatory studies).
    • Cellular Pathways : Use luciferase reporters (e.g., NF-κB or AP-1) to assess pathway modulation.
  • Structural Studies : Co-crystallize with targets (e.g., crystallography or cryo-EM) to map binding sites .

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

Answer:

  • Validation Workflow :
    • Orthogonal Assays : Confirm initial findings with alternate methods (e.g., fluorescence polarization vs. ITC for binding affinity).
    • Metadynamics Simulations : Refine docking poses by accounting for solvent effects and protein flexibility.
    • SAR Analysis : Synthesize analogs (e.g., substituting furan with thiophene or varying hydroxypropyl chain length) to test predicted activity trends.
  • Data Triangulation : Cross-reference with structurally similar compounds (e.g., fluorinated phenyl analogs ).

Advanced: What in vitro and in vivo models are appropriate for evaluating the anti-inflammatory potential of this compound?

Answer:

  • In Vitro :
    • Macrophage Models : LPS-stimulated RAW264.7 cells to measure TNF-α/IL-6 suppression via ELISA.
    • COX-2 Inhibition : Use purified enzyme or whole-blood assays.
  • In Vivo :
    • Murine Carrageenan-Induced Paw Edema : Dose orally (10–50 mg/kg) and monitor edema reduction over 6–24 hrs.
    • DSS-Induced Colitis : Assess colon histopathology and cytokine levels .

Advanced: How do structural modifications influence the compound's pharmacokinetic properties?

Answer:

  • Lipophilicity : Fluorine substitution (e.g., para-F on phenyl) increases logP (improves membrane permeability but may reduce solubility).
  • Metabolic Stability : Thiophene analogs (vs. furan) resist CYP450 oxidation, prolonging half-life.
  • Bioavailability : Hydroxypropyl esterification enhances oral absorption but requires esterase-mediated activation.
    Methodology : Use Caco-2 permeability assays and liver microsome stability tests .

Advanced: What analytical approaches are recommended for detecting degradation products under various storage conditions?

Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A/B guidelines).
  • LC-MS/MS : Use a Q-TOF instrument to identify degradation products (e.g., hydrolyzed oxalamide or oxidized furan derivatives).
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data .

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